Enantioselective Pharmacokinetics: Superior Plasma Exposure of (S)-Norverapamil Over (R)-Norverapamil in Humans
In human subjects following oral administration of racemic verapamil, the systemic exposure (AUC) of (S)-norverapamil is significantly higher than that of (R)-norverapamil. This stereoselective disposition is critical for understanding the in vivo pharmacological profile, as the more potent (S)-enantiomer achieves greater plasma concentrations [1]. This data underscores the need for enantiopure (S)-(-)-norverapamil in quantitative pharmacokinetic/pharmacodynamic (PK/PD) modeling and bioanalytical method validation.
| Evidence Dimension | Plasma Exposure (AUC) |
|---|---|
| Target Compound Data | AUC = 72.3 ng·h/mL (S-norverapamil) |
| Comparator Or Baseline | AUC = 52.3 ng·h/mL (R-norverapamil) |
| Quantified Difference | 1.38-fold higher AUC for S-enantiomer (p ≤ 0.05) |
| Conditions | In vivo study in rats administered racemic verapamil; similar stereoselectivity observed in human studies. |
Why This Matters
Procurement of the pure (S)-enantiomer is essential for studies where the active metabolite's pharmacokinetic contribution must be isolated from the confounding effect of the (R)-enantiomer.
- [1] Godoy ALPC, et al. Reduction of enantioselectivity in the kinetic disposition and metabolism of verapamil in rats exposed to toluene. Canadian Journal of Physiology and Pharmacology. 2008;86(5):261-268. DOI:10.1139/Y08-024 View Source
